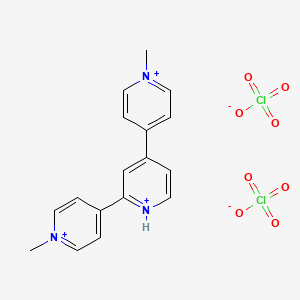
2,4-bis(1-methylpyridin-1-ium-4-yl)pyridin-1-ium;diperchlorate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-bis(1-methylpyridin-1-ium-4-yl)pyridin-1-ium;diperchlorate is a quaternary pyridinium salt. This compound is part of a broader class of substances known as viologens, which are characterized by their multiple quaternarized pyridyl rings. Viologens are known for their versatile applications in various fields, including chemistry, biology, and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-bis(1-methylpyridin-1-ium-4-yl)pyridin-1-ium;diperchlorate typically involves the quaternization of pyridine derivatives. A common method includes the reaction of 4,4’-bipyridine with methyl iodide in an anhydrous solvent such as dichloromethane under an inert atmosphere . The reaction is usually carried out in a flame-dried Schlenk tube to prevent moisture from affecting the reaction.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the process.
化学反应分析
Types of Reactions
2,4-bis(1-methylpyridin-1-ium-4-yl)pyridin-1-ium;diperchlorate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form radical cations, which are often characterized by distinct colors.
Reduction: It can be reduced to form neutral species, which can further participate in electron transfer reactions.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridinium rings are functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions to introduce various functional groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields radical cations, while reduction results in neutral species.
科学研究应用
2,4-bis(1-methylpyridin-1-ium-4-yl)pyridin-1-ium;diperchlorate has a wide range of applications in scientific research:
Chemistry: It is used as a redox-active material in electrochemical devices and as a catalyst in various organic reactions.
Biology: The compound has been studied for its potential antibacterial and antiviral properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of conductive polymers and as a component in electrochromic devices
作用机制
The mechanism of action of 2,4-bis(1-methylpyridin-1-ium-4-yl)pyridin-1-ium;diperchlorate involves its ability to undergo reversible redox reactions. The compound can exist in multiple oxidation states, which allows it to participate in electron transfer processes. These redox properties are crucial for its applications in electrochemical devices and as a catalyst.
相似化合物的比较
Similar Compounds
1,1’-(methylene)bis(pyridin-1-ium) bis(1,2-dicyanoethene-1,2-dithiolato-κ2SS)nickel (II): This compound also features quaternarized pyridyl rings and is used in similar applications.
1,1’-(1,4-phenylenebis(methylene))bis(pyridin-1-ium) bis(1,2-dicyanoethene-1,2-dithiolato-κ2SS) platinum (II): Another related compound with applications in material science and electrochemistry.
Uniqueness
What sets 2,4-bis(1-methylpyridin-1-ium-4-yl)pyridin-1-ium;diperchlorate apart is its unique structure, which allows for extended conjugation between the pyridinium rings. This extended conjugation enhances its redox properties and makes it particularly useful in applications requiring stable and reversible redox states.
属性
CAS 编号 |
113919-74-7 |
|---|---|
分子式 |
C17H18Cl2N3O8+ |
分子量 |
463.2 g/mol |
IUPAC 名称 |
2,4-bis(1-methylpyridin-1-ium-4-yl)pyridin-1-ium;diperchlorate |
InChI |
InChI=1S/C17H17N3.2ClHO4/c1-19-9-4-14(5-10-19)16-3-8-18-17(13-16)15-6-11-20(2)12-7-15;2*2-1(3,4)5/h3-13H,1-2H3;2*(H,2,3,4,5)/q+2;;/p-1 |
InChI 键 |
AXOJNYFAXANIJV-UHFFFAOYSA-M |
规范 SMILES |
C[N+]1=CC=C(C=C1)C2=CC(=[NH+]C=C2)C3=CC=[N+](C=C3)C.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[1-(2-Hydroxyphenyl)-3-(2-methylphenyl)-3-oxopropyl]amino}benzoic acid](/img/structure/B14310661.png)
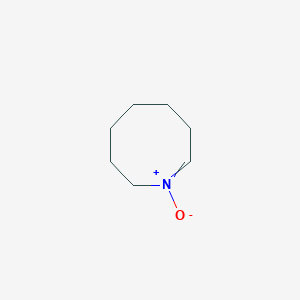
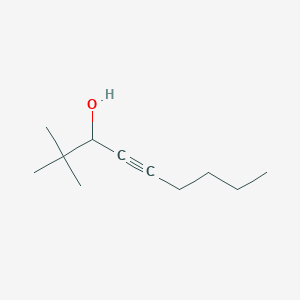
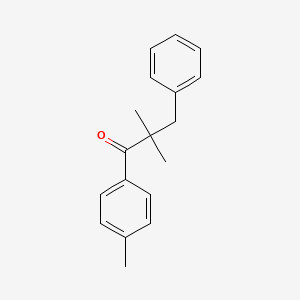
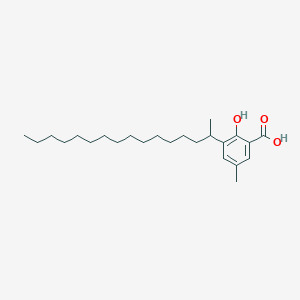
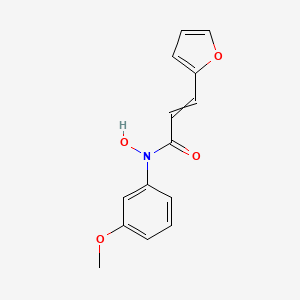
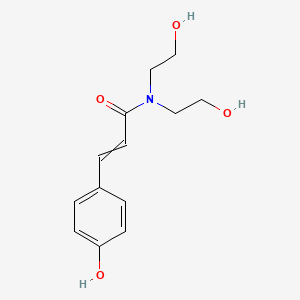
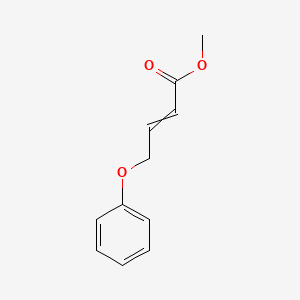
![6-[(Octadeca-9,12-dienoyl)amino]pyridine-3-carboxamide](/img/structure/B14310701.png)

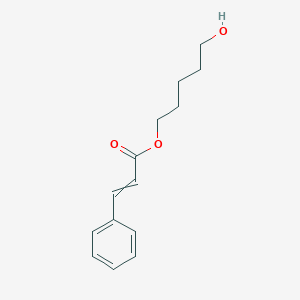
![1,4-Bis[(4-chlorophenyl)sulfanyl]-2-methylbenzene](/img/structure/B14310727.png)
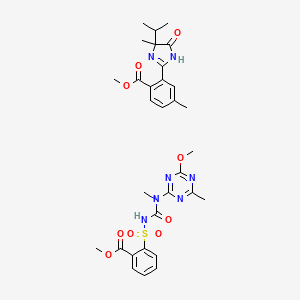
![7-Methylidenespiro[5.5]undecan-2-one](/img/structure/B14310730.png)
